Structural Differentiation: N-Tosylated vs. Free N-H Aminoxy
Tos-aminoxy-Boc-PEG4-Tos contains an N-tosylated Boc-aminoxy group, whereas the closest structural analog, Boc-Aminooxy-PEG4-Tos (CAS 1807539-01-0), bears a free N-H on the aminoxy nitrogen . The N-Tos protection eliminates nucleophilic reactivity at the aminoxy nitrogen during tosylate displacement reactions, preventing unwanted self-condensation or premature oxime formation that can occur with the free N-H analog. Molecular weight differs substantially: Tos-aminoxy-Boc-PEG4-Tos has MW 617.73 g/mol (C₂₇H₃₉NO₁₁S₂), while Boc-Aminooxy-PEG4-Tos has MW 463.5 g/mol (C₂₀H₃₃NO₉S), reflecting the additional tosyl protecting group on nitrogen .
| Evidence Dimension | Aminoxy nitrogen protection status |
|---|---|
| Target Compound Data | N-tosylated (N-Tos) protected aminoxy nitrogen; fully protected aminoxy synthon |
| Comparator Or Baseline | Boc-Aminooxy-PEG4-Tos (CAS 1807539-01-0): free N-H on aminoxy nitrogen; singly protected aminoxy |
| Quantified Difference | Presence of additional N-Tos protecting group; molecular weight difference of +154.2 g/mol corresponding to one tosyl moiety |
| Conditions | Structural analysis based on molecular formula: C₂₇H₃₉NO₁₁S₂ (target) vs. C₂₀H₃₃NO₉S (comparator) |
Why This Matters
For procurement decisions, this structural distinction determines whether the linker can withstand multi-step synthetic sequences without side reactions at the aminoxy nitrogen—a critical factor when the aminoxy group must remain inert until a specific deprotection step is executed.
